molecular formula C20H12Br2N4O6 B5245523 1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide

1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide

Cat. No.: B5245523
M. Wt: 564.1 g/mol
InChI Key: DLNWUEMMWHLGPT-UHFFFAOYSA-N
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Description

1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,4-dicarboxylic acid with 2-bromo-4-nitroaniline under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atoms.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Oxidized derivatives with higher oxidation states.

Scientific Research Applications

1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound’s bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.

Comparison with Similar Compounds

    1-Bromo-4-nitrobenzene: Shares similar functional groups but has a simpler structure.

    2-Bromo-4-nitroacetophenone: Another compound with bromine and nitro groups, used in different applications.

    4-Nitrophenyl bromide: Similar in structure but with different reactivity and applications.

Properties

IUPAC Name

1-N,4-N-bis(2-bromo-4-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N4O6/c21-15-9-13(25(29)30)5-7-17(15)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26(31)32)10-16(18)22/h1-10H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNWUEMMWHLGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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